molecular formula C10H9NO4 B2755922 Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 343778-77-8

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No.: B2755922
CAS No.: 343778-77-8
M. Wt: 207.185
InChI Key: HJFMFFXUVAQDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate” is a chemical compound with the CAS Number 343778-77-8 .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO4 . The molecular weight is 207.18 .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 344.5±44.0 °C and the predicted density is 1.336±0.06 g/cm3 . The predicted pKa is -1.77±0.20 .

Scientific Research Applications

Key Building Blocks for Improved Bronchodilators

Researchers have explored the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a critical component of 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, aiming at the development of an enhanced bronchodilator. This process involves transforming 4-Methyloxazole-5-carboxylic acid into a series of derivatives, demonstrating the chemical's utility in medicinal chemistry (Ray & Ghosh, 1999).

Activated Carboxylates for Macrolide Synthesis

Activated carboxylates derived from the photooxygenation of oxazoles have been applied in the synthesis of complex macrolides, including recifeiolide and curvularin. This innovative approach showcases the role of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in facilitating novel synthetic routes for important biological compounds (Wasserman et al., 1981).

Antimicrobial Agents from Benzoxazole Derivatives

The synthesis and antimicrobial activity assessment of novel 2-Substituted Benzoxazole Derivatives have been conducted, using this compound as a starting material. This work contributes to the search for new antimicrobial agents, highlighting the chemical's potential in drug discovery (Balaswamy et al., 2012).

Gold Catalysis in Oxazole Synthesis

Gold catalysis has been applied under mild conditions for the synthesis of oxazoles from N-propargylcarboxamides, with this compound playing a central role. This research underscores the importance of gold catalysts in organic synthesis, offering efficient pathways for the creation of oxazole derivatives (Hashmi et al., 2004).

Novel Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines

The thermolysis of related carboxylic acids has led to the creation of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing the versatility of this compound in the synthesis of complex heterocyclic compounds with potential pharmacological applications (Melo et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, such as its antibacterial properties . Additionally, more research could be done to fully understand its synthesis and mechanism of action.

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-7-5-6(9(12)14-2)3-4-8(7)15-10(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFMFFXUVAQDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.